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Compound of Interest

Compound Name: 1,3-Diphenylacetone

Cat. No.: B089425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving

desired molecular architectures efficiently and with high yields. This guide provides a

comprehensive comparison of 1,3-diphenylacetone and dibenzyl ketone, two important

intermediates in the synthesis of complex organic molecules. We will delve into their properties,

synthetic applications, and performance, supported by experimental data and detailed

protocols.

Nomenclature and Equivalence
It is crucial to first clarify that 1,3-diphenylacetone and dibenzyl ketone are two common

names for the same chemical compound.[1][2] The systematic IUPAC name for this molecule is

1,3-diphenylpropan-2-one. Throughout this guide, we will use these names interchangeably,

recognizing that they refer to the identical substance with the CAS Registry Number 102-04-5.

[3][4][5]

Chemical Structure:

Caption: Molecular structure of 1,3-diphenylpropan-2-one.
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A thorough understanding of a compound's physical and chemical properties is essential for its

effective use in synthesis. The properties of 1,3-diphenylacetone (dibenzyl ketone) are

summarized in the table below.

Property Value Reference(s)

CAS Number 102-04-5

Molecular Formula C₁₅H₁₄O

Molecular Weight 210.27 g/mol

Appearance
White to off-white or light

yellow crystalline solid.
[6]

Melting Point 32-34 °C

Boiling Point 330 °C

Solubility

Insoluble in water; soluble in

ethanol, ether, and other

organic solvents.

[6]

Stability
Stable under normal

conditions. Combustible.
[6]

Synthesis of 1,3-Diphenylacetone (Dibenzyl Ketone)
A common and effective method for the laboratory synthesis of 1,3-diphenylacetone is the

ketonic decarboxylation of phenylacetic acid.[1]

Reaction Scheme:

2 x Phenylacetic Acid Acetic Anhydride,
Potassium Acetate 1,3-Diphenylacetone 2 x CO₂ + 2 x Acetic Acid+

Click to download full resolution via product page

Caption: Synthesis of 1,3-diphenylacetone.
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Experimental Protocol: Synthesis via Ketonic Decarboxylation

This protocol is based on the established method of reacting phenylacetic acid with acetic

anhydride in the presence of a basic salt.[1]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine

phenylacetic acid, acetic anhydride, and anhydrous potassium acetate.

Heating: Heat the mixture to reflux at 140-150 °C for approximately two hours.

Distillation: Slowly distill the mixture to remove the acetic acid byproduct.

Workup: After cooling, the reaction mixture is subjected to an appropriate workup, which may

include extraction and washing, to isolate the crude dibenzyl ketone.

Purification: The crude product can be purified by vacuum distillation or recrystallization to

yield pure 1,3-diphenylacetone.

Note: Heating the reaction mixture above 200 °C can lead to resinification and a decreased

yield.[1]

Performance in Synthesis: Key Reactions
1,3-Diphenylacetone is a versatile building block in organic synthesis, most notably in aldol

condensation reactions.[7]

A benchmark reaction showcasing the utility of 1,3-diphenylacetone is its double aldol

condensation with benzil to produce the highly conjugated, dark-purple compound

tetraphenylcyclopentadienone.[8][9] This reaction is valued for its efficiency in forming multiple

carbon-carbon bonds in a single synthetic step.
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Parameter Conditions Yield Reference(s)

Reactants

Benzil, 1,3-

Diphenylacetone (1:1

molar ratio)

90% [9]

Base/Solvent
Potassium Hydroxide

(KOH) in Ethanol
[9]

Temperature Reflux [9]

Reaction Time 2 hours [9]

Reaction Mechanism Workflow:
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Step 1: Enolate Formation

Step 2: Nucleophilic Attack

Step 3: Dehydration & Cyclization

Final Product

1,3-Diphenylacetone

Base (e.g., OH⁻)

Enolate Intermediate

Benzil

Aldol Adduct

Protonation

Dehydration

Intramolecular Aldol & Dehydration

Tetraphenylcyclopentadienone

Click to download full resolution via product page

Caption: Aldol condensation workflow.
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Experimental Protocol: Synthesis of Tetraphenylcyclopentadienone

This protocol is adapted from established laboratory procedures.[8][9][10]

Dissolution: Dissolve 1,3-diphenylacetone (0.03 mol) and benzil (0.03 mol) in absolute

ethanol (approx. 60 mL) in a round-bottom flask with gentle heating and stirring.[9]

Base Addition: Once the mixture is refluxing, add a solution of potassium hydroxide (0.8 g in

8 mL of ethanol) dropwise.[9]

Reaction: Continue to reflux the mixture for 2 hours. A dark precipitate will form.[9]

Isolation: Cool the reaction mixture to room temperature, and then in an ice bath to maximize

crystallization.

Purification: Collect the dark purple crystals by vacuum filtration. Wash the crystals with cold

ethanol to remove any impurities.

Drying and Characterization: Dry the product thoroughly. The purity can be assessed by

melting point determination (literature m.p. 219-222 °C) and spectroscopic methods (IR,

NMR).

The Favorskii rearrangement is a reaction of α-halo ketones with a base to yield a rearranged

carboxylic acid derivative.[11] For acyclic α-halo ketones, this typically involves the formation of

a cyclopropanone intermediate, which is then opened by a nucleophile.[12][13]

General Mechanism of Favorskii Rearrangement:
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Caption: General Favorskii rearrangement mechanism.

While 1,3-diphenylacetone itself is not a substrate for this reaction, its α-halogenated

derivatives would be potential candidates. The reaction proceeds via the formation of an

enolate at the α'-carbon, followed by intramolecular cyclization to a cyclopropanone

intermediate.[12] Nucleophilic attack on the carbonyl carbon of this strained ring and
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subsequent ring opening leads to the final product. The regioselectivity of the ring opening is

generally governed by the formation of the more stable carbanion.[12]

To date, specific studies detailing the Favorskii rearrangement of halogenated 1,3-
diphenylacetone are not prevalent in the literature, suggesting that other synthetic routes may

be more favorable for accessing the potential rearrangement products. However, for

researchers exploring novel synthetic pathways, this reaction class remains a viable

consideration for structurally analogous α-halo ketones.

Conclusion
1,3-Diphenylacetone, also known as dibenzyl ketone, is a single, versatile chemical

intermediate, not two distinct alternatives. Its primary value in synthesis is demonstrated

through its efficient participation in base-catalyzed aldol condensations, particularly in the high-

yield synthesis of tetraphenylcyclopentadienone. This reaction underscores its utility in

constructing complex, polycyclic aromatic systems. While other classical ketone reactions like

the Favorskii rearrangement are theoretically applicable to its derivatives, its role as a

nucleophile in condensation reactions remains its most significant and well-documented

application for professionals in chemical and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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